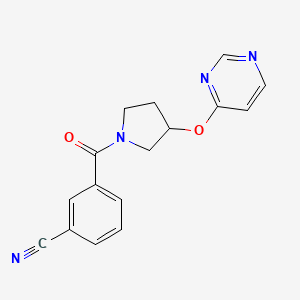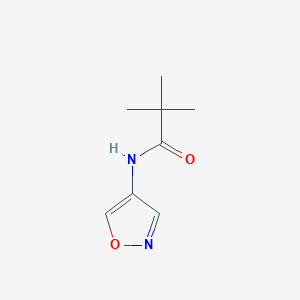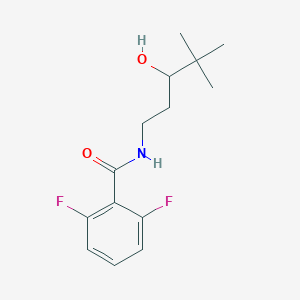
4-ピリミジンオキシピロリジン-1-カルボニル)ベンゾニトリル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile” is a chemical compound that is available for purchase. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile”, can be achieved through various synthetic strategies . One common method is the 1,3-dipolar cycloaddition between a 1,3-dipole, such as a nitrone, an azide or an azomethine ylide, with a dipolarophile, typically an olefin . This reaction is responsible for the regio- and stereoselectivity of the product .Chemical Reactions Analysis
The pyrrolidine ring in “3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile” can undergo various chemical reactions. For instance, it can be functionalized or constructed from different cyclic or acyclic precursors . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .作用機序
The mechanism of action of 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile involves the inhibition of protein kinase CK2. 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile binds to the ATP-binding site of CK2 and prevents the transfer of phosphate groups to target proteins. This leads to the inhibition of CK2 activity and downstream signaling pathways.
Biochemical and Physiological Effects
3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2. 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile has been shown to have anti-inflammatory effects by inhibiting the activity of the pro-inflammatory cytokine interleukin-6 (IL-6).
実験室実験の利点と制限
3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, making it a valuable tool compound for studying the role of CK2 in various cellular processes. 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile is also relatively stable and can be easily synthesized in large quantities. However, 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some experiments. Additionally, 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile has been shown to have off-target effects on other kinases, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the study of 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile. One potential direction is the development of 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile analogs with improved solubility and selectivity for CK2. Another direction is the investigation of the role of CK2 in other diseases, such as neurodegenerative diseases and viral infections. Furthermore, the combination of 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile with other inhibitors or chemotherapeutic agents could lead to improved cancer therapies.
合成法
The synthesis of 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile involves the reaction of 3-(pyrimidin-4-yloxy)pyrrolidine-1-carboxylic acid with benzonitrile. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using chromatography techniques to obtain pure 3-(3-(Pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)benzonitrile.
科学的研究の応用
抗がん活性
ピロリジン骨格は、抗がん剤としての可能性について調査されてきました。研究者らは、特定のがん経路を標的とする、3-(3-(ピリミジン-4-イルオキシ)ピロリジン-1-カルボニル)ベンゾニトリルの誘導体を探索してきました。 これらの化合物は、細胞増殖を阻害し、アポトーシスを誘導し、または腫瘍の増殖を阻害する可能性があります .
キナーゼ阻害
ピロリジン系化合物は、しばしばキナーゼ阻害活性を示します。ピロリジン環上の置換基を修飾することにより、科学者は、疾患経路に関与する特定のキナーゼに対する選択的阻害剤を設計できます。 3-(3-(ピリミジン-4-イルオキシ)ピロリジン-1-カルボニル)ベンゾニトリル誘導体は、有望なキナーゼ阻害剤として役立つ可能性があります .
抗炎症剤
ピロリジン骨格は、その抗炎症作用について調査されてきました。研究者らは、炎症反応を調節するために、3-(3-(ピリミジン-4-イルオキシ)ピロリジン-1-カルボニル)ベンゾニトリルのアナログを合成してきました。 これらの化合物は、炎症に関与するサイトカイン、酵素、または受容体を標的とする可能性があります .
神経疾患
ピロリジン誘導体は、神経疾患の治療に潜在的な可能性を示してきました。 3-(3-(ピリミジン-4-イルオキシ)ピロリジン-1-カルボニル)ベンゾニトリルに関連する化合物は、神経伝達物質受容体のリガンドとして作用し、神経シグナル伝達に影響を与え、または神経保護を強化する可能性があります .
抗ウイルス剤
ピロリジン骨格は、抗ウイルス活性について調査されてきました。研究者らは、ウイルス酵素を阻害したり、ウイルスの侵入を阻止するために、3-(3-(ピリミジン-4-イルオキシ)ピロリジン-1-カルボニル)ベンゾニトリルの誘導体を設計してきました。 これらの化合物は、ウイルス感染症の治療に有望である可能性があります .
代謝性疾患
ピロリジン系化合物は、代謝経路に対する効果について研究されてきました。 3-(3-(ピリミジン-4-イルオキシ)ピロリジン-1-カルボニル)ベンゾニトリルのアナログは、代謝に関与する酵素を調節し、糖尿病や肥満などの状態に影響を与える可能性があります .
特性
IUPAC Name |
3-(3-pyrimidin-4-yloxypyrrolidine-1-carbonyl)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c17-9-12-2-1-3-13(8-12)16(21)20-7-5-14(10-20)22-15-4-6-18-11-19-15/h1-4,6,8,11,14H,5,7,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQFBWQLFOXBTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2394044.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide](/img/structure/B2394047.png)



![2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2394052.png)
![1-[4-[(1-Ethylimidazol-2-yl)methyl]-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2394053.png)

![N-(3-chlorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2394055.png)
![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid](/img/structure/B2394056.png)
![(Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide](/img/structure/B2394057.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2394059.png)